molecular formula C16H22N2O4 B3001550 N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034359-68-5

N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B3001550
CAS No.: 2034359-68-5
M. Wt: 306.362
InChI Key: BYKNGDOXHCNRGJ-UHFFFAOYSA-N
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Description

N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a pyridine-3-carboxamide core with two distinct substituents:

  • Amide nitrogen: A (tetrahydro-2H-pyran-4-yl)methyl group, enhancing steric bulk and influencing lipophilicity.

This compound’s design combines oxygen-rich heterocycles (tetrahydrofuran and tetrahydropyran) to balance solubility and membrane permeability, a strategy observed in related nicotinamide derivatives .

Properties

IUPAC Name

N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c19-15(18-10-12-3-7-20-8-4-12)14-2-1-6-17-16(14)22-13-5-9-21-11-13/h1-2,6,12-13H,3-5,7-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKNGDOXHCNRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, identified by its CAS Number 2034359-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C16H22N2O4C_{16}H_{22}N_{2}O_{4}, with a molecular weight of 306.36 g/mol. The structure includes a nicotinamide moiety linked to tetrahydrofuran and tetrahydropyran groups, which are known for their roles in enhancing bioactivity and solubility.

Property Value
CAS Number2034359-68-5
Molecular FormulaC₁₆H₂₂N₂O₄
Molecular Weight306.36 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Studies suggest that compounds with similar structures may act as modulators of the sirtuin family of proteins, which are implicated in cellular regulation and longevity.

2. Pharmacological Effects

Research indicates that derivatives of tetrahydropyran and tetrahydrofuran exhibit diverse pharmacological activities:

  • Neuroprotective Effects : Compounds containing the pyran scaffold have shown potential in the treatment of neurodegenerative diseases, including Alzheimer's disease (AD). They may exert protective effects against oxidative stress and promote neuronal survival.
  • Anticancer Activity : Some studies have reported that pyran-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

3. Case Studies

A review highlighted that pyran derivatives demonstrate significant activity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties . Additionally, investigations into its effects on cannabinoid receptors indicate potential analgesic effects without central nervous system penetration, making it a candidate for pain management therapies .

Comparison with Similar Compounds

Substituents at Position 2 of Nicotinamide Core

Compound Name Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Tetrahydrofuran-3-yloxy ~C₁₇H₂₂N₂O₄ ~318.4 Balanced solubility/permeability
N-[[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-(phenylsulfanyl)nicotinamide () Phenylthio C₂₉H₃₄N₄O₂S 514.7 Higher lipophilicity; P2X receptor antagonism
5-chloro-N-(3-chloro-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide () Tetrahydro-2H-pyran-4-yloxy C₁₇H₁₅Cl₂FN₂O₃ 385.2 Electron-withdrawing substituents; increased polarity

Key Observations :

  • The tetrahydrofuran-3-yloxy group in the target compound provides moderate polarity compared to the electron-withdrawing chloro/fluorophenyl groups in , which may reduce metabolic stability but improve aqueous solubility .
  • Replacement with phenylthio () increases lipophilicity, likely enhancing blood-brain barrier penetration but reducing solubility .

Amide Nitrogen Modifications

Compound Name Amide Side Chain Molecular Weight (g/mol) Biological Relevance
Target Compound (Tetrahydro-2H-pyran-4-yl)methyl ~318.4 Moderate steric bulk; potential for GPCR modulation
Example 14 () Cyclopentyl-isopropyl-piperazinylcarbonyl 399.2 High steric bulk; kinase inhibition
N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-tetrahydro-2H-pyran-4-amin () Piperazine-trifluoromethylphenyl ~500–550 (estimated) Enhanced receptor affinity via basic nitrogen

Key Observations :

  • Piperazine-containing analogs () exhibit stronger basicity, which may improve target binding but increase off-target interactions .

Therapeutic Potential

  • P2X Antagonism : The phenylthio analog in is a documented P2X receptor antagonist, suggesting the target compound may share this activity if the nicotinamide core is critical for receptor interaction .
  • Kinase Inhibition : Bulky analogs (–2) show kinase inhibition profiles, whereas the target’s smaller structure may shift activity toward other targets like GPCRs .

Physicochemical and ADME Properties

Property Target Compound Phenylthio Analog () Chloro/Fluoro Analog ()
LogP (estimated) 1.5–2.0 3.5–4.0 2.8–3.2
Solubility (µg/mL) >50 (predicted) <10 20–30
Metabolic Stability Moderate (ether linkages) Low (sulfide oxidation) High (halogen resistance)

Key Insights :

  • The target compound’s tetrahydrofuran-3-yloxy group improves solubility over phenylthio analogs while maintaining better metabolic stability than sulfide-containing compounds .

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